Ethyl 3,3-diaminoacrylate
Overview
Description
Ethyl 3,3-diaminoacrylate is an organic compound with the molecular formula C5H10N2O2. It is an ester derivative of 3,3-diaminoacrylic acid. This compound is of interest due to its unique structure, which includes two amino groups attached to the same carbon atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-diaminoacrylate can be synthesized through the cyclocondensation of aromatic o-halo ketones and o-halo nitriles with this compound. This reaction involves the replacement of the aromatic halogen by the α-carbon atom of the enediamine, while the amino group of the enediamine is bound by the α-carbon atom of the ketone or nitrile group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-diaminoacrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in substitution reactions with electrophiles, such as aromatic halogens.
Cyclocondensation Reactions: This compound can form condensed azines and dihydropyridines through cyclocondensation with aromatic ketones and nitriles
Common Reagents and Conditions
Common reagents used in reactions with this compound include aromatic o-halo ketones, o-halo nitriles, and various electrophiles. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound include pyridopyrimidines, condensed azines, and dihydropyridines .
Scientific Research Applications
Ethyl 3,3-diaminoacrylate has several scientific research applications, including:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-diaminoacrylate involves its ability to participate in cyclocondensation reactions. The α-carbon atom of the enediamine replaces the aromatic halogen, and the amino group forms a bond with the carbonyl or nitrile carbon atom of the aromatic dielectrophile . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Diaminoacrylic Acid: The parent compound of ethyl 3,3-diaminoacrylate, which lacks the ester group.
Ethyl 2-aminoacrylate: A similar compound with only one amino group attached to the carbon atom.
Ethyl 3-aminoacrylate: Another related compound with a different substitution pattern on the acrylate moiety.
Uniqueness
This compound is unique due to the presence of two amino groups on the same carbon atom, which imparts distinct reactivity and versatility in organic synthesis. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate for the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
ethyl 3,3-diaminoprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h3H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXUVKAMHLAIAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500328 | |
Record name | Ethyl 3,3-diaminoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68572-18-9 | |
Record name | Ethyl 3,3-diaminoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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